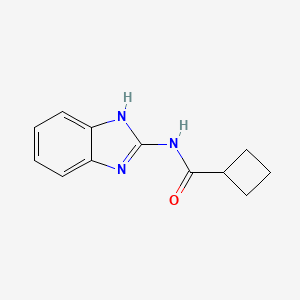![molecular formula C20H25N3O2S2 B10804367 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B10804367.png)
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-626058 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The preparation of WAY-626058 involves several synthetic routes and reaction conditions. One common method includes the use of indazole as a starting material. The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
WAY-626058 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-626058 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of WAY-626058 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby inhibiting their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-626058 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: These compounds also share structural similarities but may differ in their chemical reactivity and biological activity.
Pyrazole derivatives: These compounds have a similar ring structure but may exhibit different chemical and biological properties.
The uniqueness of WAY-626058 lies in its specific structure and the resulting properties that make it suitable for various applications .
Properties
Molecular Formula |
C20H25N3O2S2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2S2/c1-11-7-16(14(4)23(11)12(2)8-25-6)17(24)9-26-19-18-13(3)15(5)27-20(18)22-10-21-19/h7,10,12H,8-9H2,1-6H3 |
InChI Key |
OBYJZGPGMXGWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10804298.png)
![2-{[4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide](/img/structure/B10804301.png)
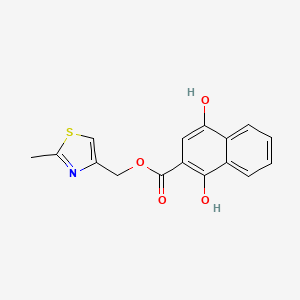
![2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-7-(trifluoromethyl)-1H-quinazolin-4-one](/img/structure/B10804312.png)

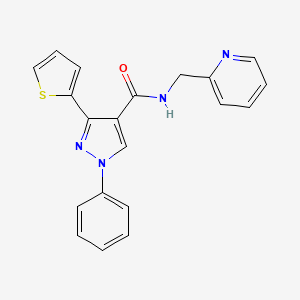
![2-[[4-Phenyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B10804328.png)
![2-(4-oxo-3H-phthalazin-1-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B10804332.png)
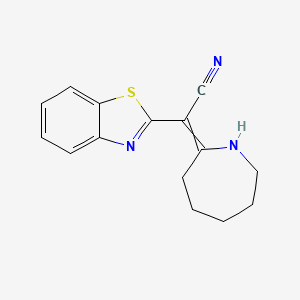
![15-Amino-9-hydroxy-4-methyl-8-oxa-14,16,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,11,15,17-heptaen-13-one](/img/structure/B10804340.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10804344.png)
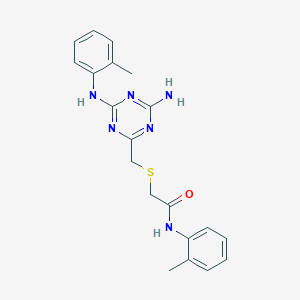
![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)
